

Structural Characterization of Acetylurethane and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetylurethane**

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Introduction

Acetylurethane (ethyl N-acetylcarbamate) and its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships, designing novel therapeutic agents, and engineering advanced materials. While a definitive crystal structure for the parent compound, **acetylurethane**, is not publicly available, this guide provides a comprehensive overview of the methodologies used for its structural characterization. We will delve into the experimental protocols for determining crystal structures, present available physicochemical and spectroscopic data for **acetylurethane** and a key derivative, N-cyano**acetylurethane**, and use crystallographic data from closely related compounds to illustrate the principles of structural analysis.

Molecular Structures

The fundamental structures of **acetylurethane** and its derivative, N-cyano**acetylurethane**, are depicted below, highlighting their key functional groups. The presence of the acetyl and cyano moieties significantly influences the electronic properties and potential intermolecular interactions of these molecules.

Figure 1: Chemical structures of **Acetylurethane** and N-Cyano**acetylurethane**.

Physicochemical and Spectroscopic Data

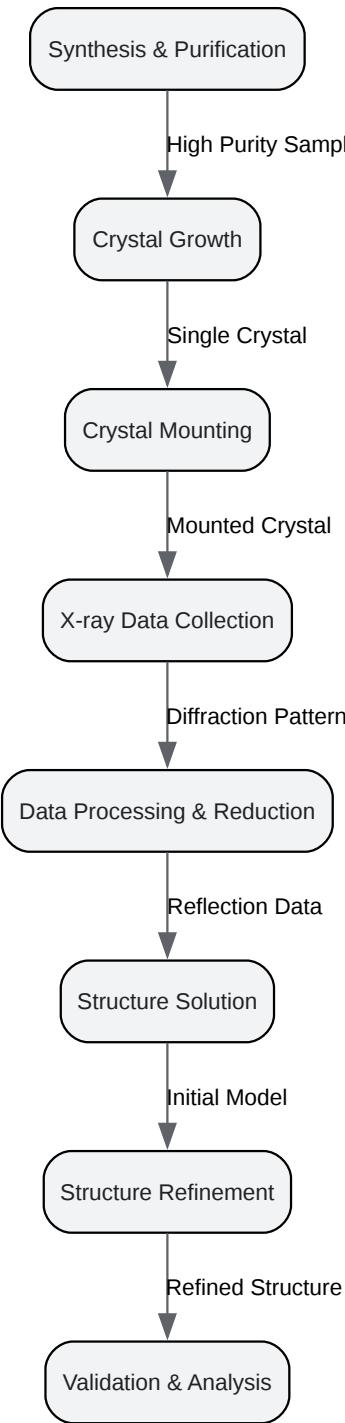
A summary of the available physicochemical and spectroscopic data for **acetylurethane** and **N-cyanoacetylurethane** is presented below. This data is crucial for the initial characterization and identification of these compounds.

Property	Acetylurethane	N-Cyanoacetylurethane	Reference
Molecular Formula	C5H9NO3	C6H8N2O3	
Molecular Weight	131.13 g/mol	156.14 g/mol	[1]
CAS Number	2597-54-8	6629-04-5	[1]
Melting Point	Not available	167-169 °C	[2] [3]
Appearance	-	Pale Yellow Solid	[2]
IUPAC Name	ethyl N-acetylcarbamate	ethyl N-(2-cyanoacetyl)carbamate	[1]
SMILES	CCOC(=O)NC(=O)C	CCOC(=O)NC(=O)CC#N	[1]
InChIKey	CLLOFODTUXGHHT-UHFFFAOYSA-N	HSOGVWWWGVFXGF-UHFFFAOYSA-N	[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional atomic arrangement of a molecule is single-crystal X-ray diffraction.[\[4\]](#) The general workflow for such an experiment is outlined below.

Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)**Figure 2:** General workflow for single-crystal X-ray diffraction.

Detailed Methodology

- **Synthesis and Purification:** The compound of interest must be synthesized and purified to a high degree. Impurities can inhibit crystallization or lead to poor quality crystals.
- **Crystal Growth:** Single crystals of suitable size and quality are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For example, single crystals of some carbamate derivatives have been obtained by slow crystallization from a N,N-dimethylformamide solution.[5][6]
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **X-ray Data Collection:** The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.[7] The intensities and positions of these spots are recorded by a detector.[4]
- **Data Processing and Reduction:** The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.
- **Structure Solution:** The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.
- **Structure Refinement:** An atomic model is built into the electron density map and refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
- **Validation and Analysis:** The final refined structure is validated to ensure its quality and analyzed to determine geometric parameters such as bond lengths, bond angles, and torsion angles.

Crystallographic Data of Related Carbamate Derivatives

While the crystal structure of **acetylurethane** is not available, the crystallographic data from related N-acyl carbamates provide valuable insights into the expected structural features. Below are tables summarizing the crystal data for two such compounds.

Table 1: Crystal Data for Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate[5][6]

Parameter	Value
Chemical Formula	C ₂₁ H ₂₂ N ₂ O ₂ S
Formula Weight	366.47
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	5.4534 (11)
b (Å)	Not Reported
c (Å)	Not Reported
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	Not Reported
Z	Not Reported
Calculated Density (Mg m ⁻³)	1.293

Table 2: Crystal Data for Ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate[8]

Parameter	Value
Chemical Formula	C15H19NO4
Formula Weight	277.31
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.392 (2)
b (Å)	9.204 (2)
c (Å)	15.841 (6)
α (°)	81.58 (2)
β (°)	81.98 (2)
γ (°)	89.13 (3)
Volume (Å ³)	770.1 (4)
Z	2
Calculated Density (g cm ⁻³)	Not Reported

Conclusion

This technical guide has outlined the key methodologies and data pertinent to the structural characterization of **acetylurethane** and its derivatives. While a definitive crystal structure for **acetylurethane** remains to be determined, the provided data on related compounds and the detailed experimental workflow for X-ray crystallography offer a solid foundation for researchers in the fields of chemistry, biology, and drug development. The pursuit of the crystal structure of **acetylurethane** is a valuable endeavor that would provide significant insights into its chemical behavior and biological activity.

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- To cite this document: BenchChem. [Structural Characterization of Acetylurethane and its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265525#crystal-structure-of-acetylurethane]

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